Lipophilicity (logP) Comparison: C7 Spacer vs. C2 Spacer in 4-Methoxyphenoxy Alcohols
The target compound exhibits a calculated logP of approximately 3.36–3.4, based on the structurally analogous 7-(4-methoxybenzyloxy)heptanal . In contrast, 2-(4-methoxyphenoxy)ethanol (the C2-spacer analog) has an experimentally validated logP of 1.07 [1]. The ΔlogP of approximately +2.3 log units translates to a >200-fold increase in octanol-water partition coefficient, indicating fundamentally different hydrophobic character that affects both biological membrane permeability and organic-phase reactivity.
| Evidence Dimension | Octanol-water partition coefficient (logP) |
|---|---|
| Target Compound Data | Calculated logP ~3.36 (estimated from analog 7-(4-methoxybenzyloxy)heptanal, CAS 667419-29-6) |
| Comparator Or Baseline | 2-(4-Methoxyphenoxy)ethanol (CAS 5394-57-0): logP 1.07 |
| Quantified Difference | ΔlogP ≈ +2.3 (target compound ~200× more lipophilic) |
| Conditions | Calculated logP values (ALogP / ClogP); target value inferred from closest available analog due to absence of direct experimental measurement |
Why This Matters
A >200-fold lipophilicity difference directly impacts compound selection for membrane-permeable probe design, organic-phase synthesis, and partitioning-dependent assays where the C2 analog would behave as a substantially more hydrophilic species.
- [1] Molbase. 2-(4-Methoxyphenoxy)ethanol: LogP 1.0663. https://m.molbase.cn/en/5394-57-0.html View Source
